molecular formula C17H18N2O2S B2734194 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 2034526-35-5

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2734194
CAS No.: 2034526-35-5
M. Wt: 314.4
InChI Key: RNHNFWNMHQOTAZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H18N2O2S and its molecular weight is 314.4. The purity is usually 95%.
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Scientific Research Applications

Radiosensitization and Cytotoxicity

  • Radiotherapy Enhancement : Research by Threadgill et al. (1991) on a series of nitrothiophene-5-carboxamides, which share a structural resemblance to the compound , indicated potential for radiosensitization in hypoxic mammalian cells, making them more susceptible to radiotherapy. However, systemic toxicity at higher doses was a limiting factor (Threadgill et al., 1991).

Electrochemical Applications

  • Biosensor Development : Dong et al. (2016) explored the use of chiral poly(3,4-ethylenedioxythiophene) derivatives for biosensing, specifically for ascorbic acid determination. This research highlights the potential of similar compounds in developing sensitive and selective biosensors (Dong et al., 2016).
  • Enhanced Electrochromic Performance : Hu et al. (2014) synthesized amino acid-functionalized poly(3,4-ethylenedioxythiophene) derivatives with improved electrochromic properties. This application is significant in the development of advanced optical displays and devices (Hu et al., 2014).

Photodetection and Material Science

  • Polymer Photodetectors : Zhang et al. (2015) demonstrated the use of modified 3,4-ethylenedioxythiophene in enhancing the detectivity of polymer photodetectors. This research indicates potential applications in improving the efficiency of photodetection technologies (Zhang et al., 2015).

Antimicrobial and Antifungal Properties

  • Antibacterial and Antifungal Activities : A study by Altundas et al. (2010) on cycloalkylthiophene-Schiff bases and their metal complexes showed promising results against various pathogenic strains, indicating potential applications in antimicrobial treatments (Altundas et al., 2010).

Corrosion Resistance

  • Industrial Material Coatings : Gopi et al. (2015) developed poly(3,4-ethylenedioxythiophene-co-indole-5-carboxylic acid) co-polymer coatings for enhancing corrosion resistance of stainless steel in acidic environments. This application is crucial for industrial materials facing corrosive conditions (Gopi et al., 2015).

Chiral Recognition and Analysis

  • Chiral Molecular Recognition : Research by Dong et al. (2016) on D-/L-methionine grafted PEDOTs demonstrated their application in recognizing enantiomers of 3,4-dihydroxyphenylalanine, highlighting their potential in chiral assays and biochemical applications (Dong et al., 2016).

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-7-16(22-10-11)17(21)18-9-15(20)13-3-4-14-12(8-13)5-6-19(14)2/h3-8,10,15,20H,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHNFWNMHQOTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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